molecular formula C9H5F3O2 B3042053 4-(Trifluoromethyl)phthalide CAS No. 481075-43-8

4-(Trifluoromethyl)phthalide

Cat. No.: B3042053
CAS No.: 481075-43-8
M. Wt: 202.13 g/mol
InChI Key: XVKXWTZYWMSYJX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phthalide is an organofluorine compound belonging to the class of phthalides, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phthalide core structure, making it a unique and valuable molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phthalide typically involves nucleophilic fluoroalkylation and subsequent cyclization reactions. One common method includes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes in the presence of potassium fluoride (KF) or triethylamine (Et3N). This reaction proceeds via nucleophilic addition followed by intramolecular cyclization to yield the desired phthalide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized or reduced phthalide derivatives, as well as substituted phthalides with diverse functional groups .

Scientific Research Applications

4-(Trifluoromethyl)phthalide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phthalide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phthalide
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde

Comparison: 4-(Trifluoromethyl)phthalide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential for diverse applications in various fields .

Biological Activity

4-(Trifluoromethyl)phthalide is a derivative of phthalide that has garnered attention due to its significant biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects against cancer cell lines and inhibition of specific enzymes.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various human cancer cell lines. The compound has been tested against cell lines such as MV4-11 (a biphenotypic leukemia cell line), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and UMUC-3 (urinary bladder carcinoma).

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
MV4-118.21 - 13.19
A54913.99 - 25.57
MDA-MB-2319.66
UMUC-319.81
HeLa~40% proliferation decrease

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, with MV4-11 showing the highest sensitivity.

The mechanism through which this compound exerts its antiproliferative effects involves the inhibition of human neutrophil elastase (HNE). This enzyme plays a role in various inflammatory processes and cancer progression.

Table 2: HNE Inhibition by this compound

CompoundIC50 (µM)Mechanism of Action
This compound (4c)12.98Mixed mechanism of action; HNE inhibitor
Ursolic Acid5.32Reference inhibitor

The data suggests that the presence of the trifluoromethyl group enhances the compound's ability to inhibit HNE, with a mixed mechanism that may involve both competitive and non-competitive inhibition pathways.

Selectivity and Cytotoxicity

In addition to its antiproliferative properties, studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in experiments involving HeLa cells, certain derivatives showed a significant reduction in proliferation without affecting normal fibroblast cells (3T3) adversely.

Table 3: Selectivity of Antiproliferative Effects

CompoundCancer Cell LineNormal Cell Line (3T3) Proliferation (%)
E16HeLa (40% decrease)~96%
C84T1 (49.77% decrease)~87%

This selectivity is crucial for developing therapeutic agents that target cancer cells while minimizing damage to healthy tissues.

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives including this compound significantly reduced proliferation in HeLa and other cancer cell lines while maintaining high viability in normal cells, suggesting a promising therapeutic window for further development .
  • Computational Analysis : Computational methods have been employed to model the interactions between this compound and its biological targets, providing insights into its binding affinities and potential modifications to enhance efficacy .
  • Clinical Relevance : The implications of these findings extend to potential treatments for various cancers, as well as inflammatory conditions where HNE plays a critical role .

Properties

IUPAC Name

4-(trifluoromethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-2-5-6(7)4-14-8(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKXWTZYWMSYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(F)(F)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.